1-(Phenylsulfonyl)-4-(trifluoromethyl)benzene
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Overview
Description
1-(Phenylsulfonyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a phenylsulfonyl group and a trifluoromethyl group attached to a benzene ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications, particularly in the fields of pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-(Phenylsulfonyl)-4-(trifluoromethyl)benzene typically involves the introduction of the trifluoromethyl group and the phenylsulfonyl group onto the benzene ring. One common method involves the reaction of phenylsulfonyl chloride with a trifluoromethylated benzene derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane .
Industrial production methods often involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods may also employ catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
1-(Phenylsulfonyl)-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of more complex fluorinated compounds.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation typically yields sulfone derivatives, while substitution reactions can produce a variety of fluorinated aromatic compounds .
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-(Phenylsulfonyl)-4-(trifluoromethyl)benzene exerts its effects is primarily through its ability to participate in radical and nucleophilic reactions. The trifluoromethyl group can stabilize radical intermediates, facilitating radical trifluoromethylation reactions. Additionally, the phenylsulfonyl group can act as an electron-withdrawing group, enhancing the compound’s reactivity in nucleophilic substitution reactions .
Molecular targets and pathways involved include various enzymes and receptors that interact with the compound’s functional groups, leading to specific biochemical and pharmacological effects .
Comparison with Similar Compounds
1-(Phenylsulfonyl)-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
Trifluoromethyl phenyl sulfone: Similar in structure but lacks the phenylsulfonyl group.
Trifluoromethyl benzene: Lacks the sulfonyl group and is used in different types of chemical reactions, such as electrophilic aromatic substitution.
Phenylsulfonyl benzene: Lacks the trifluoromethyl group and is used in sulfonation reactions and as a precursor for other sulfonyl-containing compounds.
The uniqueness of this compound lies in its combination of both the trifluoromethyl and phenylsulfonyl groups, which confer distinct reactivity and versatility in various chemical transformations .
Properties
Molecular Formula |
C13H9F3O2S |
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Molecular Weight |
286.27 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H9F3O2S/c14-13(15,16)10-6-8-12(9-7-10)19(17,18)11-4-2-1-3-5-11/h1-9H |
InChI Key |
KQSIIBOLOKJDTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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